Cas no 58119-51-0 (4-4-(Trifluoromethoxy)phenoxyaniline)
4-4-(Trifluoromethoxy)phenoxyaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-[4-(trifluoromethoxy)phenoxy]-
- 4-[4-(trifluoromethoxy)phenoxy]aniline
- AKOS023125742
- MFCD00239334
- 4-(4-trifluoromethoxyphenoxy)-aniline
- SCHEMBL633116
- AS-63750
- CS-0039094
- 4-(4-(trifluoromethoxy) phenoxy)aniline
- 58119-51-0
- W11758
- 4-[4-(Trifluoromethoxy)phenoxy]benzenamine
- 4-(4-(Trifluoromethoxy)phenoxy)aniline
- DTXSID30470292
- 4-(4-trifluoromethoxyphenoxy)phenylamine
- 4-4-(Trifluoromethoxy)phenoxyaniline
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- MDL: MFCD00239334
- Inchi: 1S/C13H10F3NO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H,17H2
- InChI Key: JROBFACAMCMLJS-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)OC1C=CC(=CC=1)N)(F)F
Computed Properties
- Exact Mass: 269.0664
- Monoisotopic Mass: 269.06636305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- PSA: 44.48
4-4-(Trifluoromethoxy)phenoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T791083-50mg |
4-[4-(Trifluoromethoxy)phenoxy]aniline |
58119-51-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T791083-100mg |
4-[4-(Trifluoromethoxy)phenoxy]aniline |
58119-51-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T791083-500mg |
4-[4-(Trifluoromethoxy)phenoxy]aniline |
58119-51-0 | 500mg |
$ 185.00 | 2022-06-02 | ||
| abcr | AB487795-1 g |
4-(4-(Trifluoromethoxy)phenoxy)aniline; . |
58119-51-0 | 1g |
€297.00 | 2023-04-20 | ||
| abcr | AB487795-5 g |
4-(4-(Trifluoromethoxy)phenoxy)aniline; . |
58119-51-0 | 5g |
€807.00 | 2023-04-20 | ||
| eNovation Chemicals LLC | D766141-1g |
4-[4-(trifluoromethoxy)phenoxy]aniline |
58119-51-0 | 95% | 1g |
$175 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109734-1g |
4-(4-(Trifluoromethoxy)phenoxy)aniline |
58119-51-0 | 96% | 1g |
¥1194.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109734-5g |
4-(4-(Trifluoromethoxy)phenoxy)aniline |
58119-51-0 | 96% | 5g |
¥4476.00 | 2024-05-08 | |
| abcr | AB487795-1g |
4-(4-(Trifluoromethoxy)phenoxy)aniline, 95%; . |
58119-51-0 | 95% | 1g |
€217.60 | 2025-04-17 | |
| abcr | AB487795-5g |
4-(4-(Trifluoromethoxy)phenoxy)aniline, 95%; . |
58119-51-0 | 95% | 5g |
€644.40 | 2025-04-17 |
4-4-(Trifluoromethoxy)phenoxyaniline Suppliers
4-4-(Trifluoromethoxy)phenoxyaniline Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 4-4-(Trifluoromethoxy)phenoxyaniline
4-4-(Trifluoromethoxy)Phenoxyaniline: A Comprehensive Overview
The compound 4-4-(Trifluoromethoxy)Phenoxyaniline, identified by the CAS number 58119-51-0, is a significant chemical entity with diverse applications in various industries. This compound belongs to the class of aromatic amines, characterized by its unique structure that incorporates a trifluoromethoxy group attached to a phenoxy ring system. The presence of the trifluoromethoxy group imparts distinctive electronic and steric properties to the molecule, making it highly versatile for use in pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of 4-4-(Trifluoromethoxy)Phenoxyaniline as a key intermediate in the synthesis of bioactive compounds. Researchers have explored its role in developing novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders. The trifluoromethoxy substituent is known to enhance the lipophilicity and stability of the molecule, which are critical properties for drug delivery systems. Moreover, its ability to act as a building block for more complex structures has been leveraged in the design of advanced materials with tailored electronic properties.
In the field of agrochemistry, 4-4-(Trifluoromethoxy)Phenoxyaniline has shown promise as an intermediate in the synthesis of herbicides and fungicides. Its unique reactivity under specific reaction conditions allows for the formation of stable and effective agricultural chemicals. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing environmental impact while maintaining high yields.
The synthesis of 4-4-(Trifluoromethoxy)Phenoxyaniline typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to improve efficiency and scalability, making it more accessible for industrial applications. The use of catalysts and novel reaction conditions has further enhanced the selectivity and purity of the final product.
From a structural perspective, 4-4-(Trifluoromethoxy)Phenoxyaniline exhibits a planar geometry due to its aromatic ring system. The trifluoromethoxy group introduces electron-withdrawing effects, which influence the reactivity of the molecule in various chemical transformations. Computational studies have provided deeper insights into its electronic structure, aiding in the prediction of its behavior in different chemical environments.
In terms of applications, 4-4-(Trifluoromethoxy)Phenoxyaniline has found utility in polymer science as well. Its ability to act as a monomer or cross-linking agent has led to the development of high-performance polymers with improved thermal stability and mechanical properties. These materials are being explored for use in aerospace, electronics, and automotive industries.
The growing demand for sustainable chemical solutions has prompted researchers to investigate alternative sources for synthesizing 4-4-(Trifluoromethoxy)Phenoxyaniline. Biocatalytic methods and renewable feedstocks are being explored to reduce reliance on traditional petrochemical routes. Such innovations align with global efforts to promote green chemistry practices and minimize environmental footprints.
In conclusion, 4-4-(Trifluoromethoxy)Phenoxyaniline stands out as a versatile compound with wide-ranging applications across multiple industries. Its unique chemical properties, combined with ongoing advancements in synthesis and application techniques, ensure its continued relevance in both academic research and industrial production. As research progresses, new opportunities for leveraging this compound's potential are expected to emerge, further solidifying its importance in modern chemistry.
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